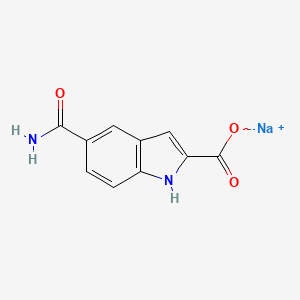![molecular formula C13H14Br3N5 B6606536 3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide CAS No. 2228338-67-6](/img/structure/B6606536.png)
3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide is an organic compound with diverse applications. This compound is characterized by the presence of bromomethyl and methyl groups along with a pyrazolopyrimidine core, making it a compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Start with 4-bromomethylbenzylamine and 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine.
Step 2: : Use an appropriate solvent (e.g., DMF) and base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.
Step 3: : Heat the reaction mixture to 80-100°C for 12-24 hours.
Step 4: : Cool the mixture and precipitate the product by adding water.
Step 5: : Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Industrial Production Methods
Continuous Flow Reactor Systems: : Utilize a continuous flow reactor for high-efficiency synthesis, ensuring consistent product quality.
Microwave-Assisted Synthesis: : Accelerate the reaction process, reducing energy consumption and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using strong oxidizers like potassium permanganate.
Reduction: : The bromomethyl group can be reduced to a methyl group using hydrogen and a palladium catalyst.
Substitution: : Various substitutions can occur, especially at the bromomethyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizers: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen with palladium catalyst, sodium borohydride.
Nucleophiles: : Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: : Conversion to alcohols, ketones, or carboxylic acids.
Reduction: : Formation of simpler hydrocarbons.
Substitution: : Introduction of new functional groups such as amines or thiols.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used as an intermediate for synthesizing more complex organic molecules.
Reagent: : Utilized in various chemical reactions due to its functional groups.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes, useful in biochemical studies.
Molecular Probes: : Serve as molecular probes in biological assays.
Medicine
Pharmaceutical Research: : Investigated for potential therapeutic effects in various diseases.
Drug Development: : A structural analog for the development of novel drugs.
Industry
Material Science: : Utilized in the synthesis of advanced materials with specific properties.
Catalysis: : Acts as a catalyst or catalyst precursor in industrial chemical reactions.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Binding: : Binds to the active sites of enzymes, inhibiting their activity.
Receptor Interaction: : Potential interactions with cell receptors, modulating biological pathways.
Signal Transduction: : Influences signal transduction mechanisms within cells.
Comparison with Similar Compounds
Similar Compounds
4-[4-Bromomethyl)phenyl]-1-methyl-1H-pyrazole
1-Methyl-3-[4-(bromomethyl)phenyl]-1H-pyrazolo[3,4-d]pyridine
Highlighting Uniqueness
3-[4-(Bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide stands out due to its specific combination of functional groups, offering unique reactivity and potential for diverse applications in scientific research and industrial processes.
This intricate compound with its multifaceted roles showcases the beauty of organic chemistry's complexity and utility. What’s next? Ready to dive even deeper into any particular aspect?
Properties
IUPAC Name |
3-[4-(bromomethyl)phenyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5.2BrH/c1-19-13-10(12(15)16-7-17-13)11(18-19)9-4-2-8(6-14)3-5-9;;/h2-5,7H,6H2,1H3,(H2,15,16,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUWTMLDKACODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)CBr)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br3N5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{2-methyl-4-oxo-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-3-yl}ethyl)piperidine-4-carboxylic acid dihydrochloride](/img/structure/B6606459.png)



![tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B6606485.png)
![2,7-diethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6606493.png)
![tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate](/img/structure/B6606498.png)
![(2S,4R)-2-amino-4-[3-({[(4-{2-[(1E,4E)-4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetyl]imino}cyclohexa-2,5-dien-1-ylidene]hydrazin-1-yl}phenyl)carbamoyl]methyl}carbamoyl)propyl]pentanedioic acid, trifluoroacetic acid](/img/structure/B6606499.png)
![1-benzyl-8-oxa-1-azaspiro[4.5]decane](/img/structure/B6606507.png)
![4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B6606515.png)
![6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid](/img/structure/B6606522.png)
![3-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B6606527.png)

